molecular formula C16H11ClN6S B14942594 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14942594
M. Wt: 354.8 g/mol
InChI Key: LJLKVBHKNCDUQF-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, pyridine, and triazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. Subsequent steps include the formation of the pyridine ring and the triazole ring, culminating in the thiol group addition. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein binding.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and rings. Similar compounds include:

  • 5-(4-chlorophenyl)-1H-pyrazole
  • 4-(pyridin-3-yl)-1,2,4-triazole
  • 3-(4-chlorophenyl)-1H-pyrazole-5-thiol These compounds share some structural features but differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H11ClN6S

Molecular Weight

354.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11ClN6S/c17-11-5-3-10(4-6-11)13-8-14(20-19-13)15-21-22-16(24)23(15)12-2-1-7-18-9-12/h1-9H,(H,19,20)(H,22,24)

InChI Key

LJLKVBHKNCDUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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